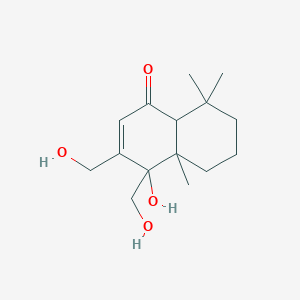
QZ59S-Sss
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
QZ59S-Sss is a chemical compound known for its potential as an inhibitor of human P-glycoprotein. This compound has garnered attention in scientific research due to its ability to improve the efficacy of cancer chemotherapy by inhibiting the P-glycoprotein, which is often associated with multidrug resistance in cancer cells .
Vorbereitungsmethoden
The synthesis of QZ59S-Sss involves multiple steps, including the formation of its core structure and subsequent functionalization. The synthetic route typically starts with the preparation of the core tetracyclic structure, followed by the introduction of various functional groups. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk .
Analyse Chemischer Reaktionen
QZ59S-Sss undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .
Wissenschaftliche Forschungsanwendungen
QZ59S-Sss has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of P-glycoprotein and its effects on drug transport.
Biology: Investigated for its role in modulating cellular processes related to multidrug resistance.
Medicine: Explored as a potential adjuvant in cancer chemotherapy to enhance the effectiveness of chemotherapeutic agents.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting P-glycoprotein
Wirkmechanismus
The mechanism of action of QZ59S-Sss involves its binding to the P-glycoprotein, thereby inhibiting its function. P-glycoprotein is an ATP-binding cassette transporter that pumps various substances out of cells. By inhibiting this protein, this compound prevents the efflux of chemotherapeutic drugs from cancer cells, increasing their intracellular concentration and enhancing their cytotoxic effects. The molecular targets and pathways involved include the binding sites on P-glycoprotein and the ATP hydrolysis pathway .
Vergleich Mit ähnlichen Verbindungen
QZ59S-Sss is unique compared to other similar compounds due to its specific binding affinity and inhibitory effect on P-glycoprotein. Similar compounds include:
QZ59-Rrr: Another cyclic peptide that binds to P-glycoprotein but with different stoichiometry and binding sites.
Cyclosporine A: A well-known immunosuppressant that also inhibits P-glycoprotein but has a broader range of effects.
Tariquidar: A potent P-glycoprotein inhibitor used in clinical trials for overcoming multidrug resistance in cancer.
This compound stands out due to its specific action on P-glycoprotein and its potential to improve the efficacy of cancer chemotherapy.
Eigenschaften
Molekularformel |
C24H30N6O3S3 |
|---|---|
Molekulargewicht |
546.7 g/mol |
IUPAC-Name |
4,11,18-tri(propan-2-yl)-6,13,20-trithia-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-1(21),5(24),7,12(23),14,19(22)-hexaene-2,9,16-trione |
InChI |
InChI=1S/C24H30N6O3S3/c1-10(2)16-22-25-14(7-34-22)20(32)29-18(12(5)6)24-27-15(9-36-24)21(33)30-17(11(3)4)23-26-13(8-35-23)19(31)28-16/h7-12,16-18H,1-6H3,(H,28,31)(H,29,32)(H,30,33) |
InChI-Schlüssel |
MCTYQNKZLHHNCP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C(=O)N1)C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-tert-butyl N-{[(1R,2R,4S)-2-hydroxy-4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)cyclopentyl]methyl}carbamate](/img/structure/B12309393.png)
![rac-2-[(2R,6R)-6-methylpiperidin-2-yl]ethan-1-ol hydrochloride, cis](/img/structure/B12309394.png)
![3-(2-Bromophenoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12309407.png)
![N-[dimethylamino-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)-methylsilyl]-N-methylmethanamine](/img/structure/B12309413.png)
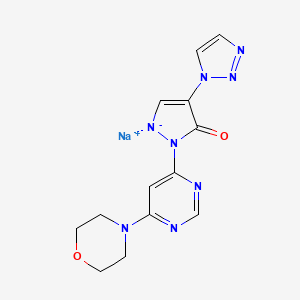
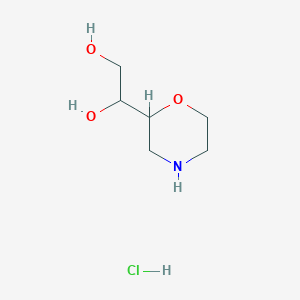

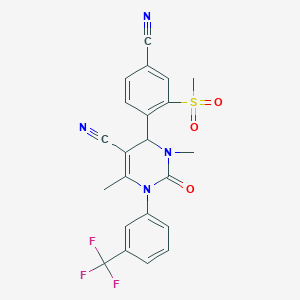
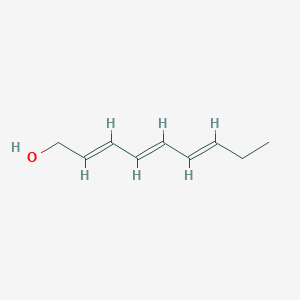

![1,1,1b,2-tetramethyl-1aH,2H,3H,6aH-cyclopropa[a]indene-4,6-dione](/img/structure/B12309446.png)

